molecular formula C9H11BrOS B1370726 1-(4-Bromophenoxy)-2-methylthioethane

1-(4-Bromophenoxy)-2-methylthioethane

Cat. No. B1370726
M. Wt: 247.15 g/mol
InChI Key: WOQLPFZINZLWGE-UHFFFAOYSA-N
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Patent
US05919793

Procedure details

Diethyl azodicarboxylate (13.4 g) was added over a period of 20 minutes to a stirred solution of 4-bromophenol (12 g), 2-methylthioethanol (6.4 g) and triphenylphospine (18.2 g) in tetrahydrofuran (250 ml) at -5° C. under an atmosphere of argon. The mixture was stirred at ambient temperature for 1 hour and the solvent was then removed by evaporation. The residue was partitioned between dichloromethane (150 ml) and water (150 ml). The aqueous phase was separated and extracted with dichloromethane (150 ml). The dichloromethane extracts were combined, washed with water (2×100 ml), dried (MgSO4) and evaporated. The residue was dissolved in a boiling mixture of toluene (50 ml) and n-heptane (50 ml). The solution was chilled and the precipitated triphenylphosphine oxide removed by filtration. The filtrate was evaporated and purified by medium pressure chromatography on silica gel using a 1:1 (v/v) mixture of toluene/n-heptane as eluent to give 1-(4-bromophenoxy)-2-methylthioethane as an oil (10.2 g); NMR(CDCl3): 2.2(3H,s), 2.88(2H,t), 4.12(2H,t), 6.77(2H,d) and 7.37(2H,d).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.[CH3:21][S:22][CH2:23][CH2:24]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:24][CH2:23][S:22][CH3:21])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
6.4 g
Type
reactant
Smiles
CSCCO
Name
Quantity
18.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (150 ml) and water (150 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (150 ml)
WASH
Type
WASH
Details
washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a boiling mixture of toluene (50 ml) and n-heptane (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was chilled
CUSTOM
Type
CUSTOM
Details
the precipitated triphenylphosphine oxide removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by medium pressure chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a 1:1 (v/v) mixture of toluene/n-heptane as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(OCCSC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.